molecular formula C10H9N3O2 B1316211 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol CAS No. 133661-37-7

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol

Cat. No. B1316211
M. Wt: 203.2 g/mol
InChI Key: WHYWGACXHSJWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of compounds similar to 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol has been reported in the literature. For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Tandem Michael-Addition/Cyclization Synthesis : A study by Boros et al. (2004) discussed the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones through a tandem Michael addition-cyclization reaction, demonstrating the chemical versatility of pyrimidinol derivatives. These compounds showed submicromolar inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, highlighting their potential in medicinal chemistry (Boros et al., 2004).

  • Heteroarylpyrimidine Derivatives via Suzuki Cross-Coupling Reactions : Saygılı et al. (2004) synthesized 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid, showcasing the application of pyrimidinol derivatives in creating complex heteroaryl structures through Suzuki cross-coupling reactions (Saygılı et al., 2004).

Medicinal Chemistry and Biological Activity

  • Antimicrobial Activity : Mallikarjunaswamy et al. (2017) synthesized novel pyrimidin-4-ylsulfanyl derivatives, evaluating their in vitro antimicrobial activity. This study underscores the potential of pyrimidinol derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

  • Inhibition of DNA and Retrovirus Replication : Hocková et al. (2003) investigated 5-substituted 2,4-diaminopyrimidine derivatives for their inhibitory activity against various DNA and retroviruses, highlighting the potential of pyrimidinol derivatives in antiviral drug development (Hocková et al., 2003).

Material Science

  • Photophysical Evaluation and Computational Study : Hagimori et al. (2019) synthesized and evaluated the spectroscopic properties of 2-methoxy- and 2-morpholino pyridine compounds. Their study provides insights into the fluorescence properties of pyrimidinol derivatives, suggesting applications in material science and sensor technology (Hagimori et al., 2019).

Safety And Hazards

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is intended for research and development use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

5-methoxy-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYWGACXHSJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol

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